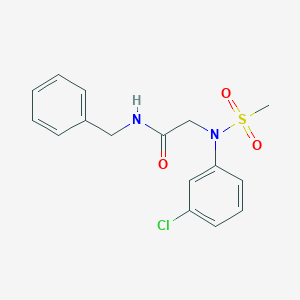
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to investigate the role of EAATs in neurological disorders and to develop potential therapeutic agents.
Mécanisme D'action
TBOA selectively inhibits 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide by blocking the binding of glutamate to the transporter. This leads to an accumulation of extracellular glutamate and subsequent activation of glutamate receptors. The mechanism of action of TBOA has been extensively studied and has been shown to be highly specific for 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide.
Biochemical and Physiological Effects
TBOA has been shown to have a wide range of biochemical and physiological effects. It can induce seizures in animal models, which has been used to study the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in epilepsy. It has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases. TBOA has been used to study the effects of glutamate accumulation on synaptic plasticity, learning, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA is a highly specific inhibitor of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, making it a valuable tool for scientific research. Its potency and selectivity make it useful for studying the effects of glutamate accumulation on neuronal function. However, TBOA has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Its neurotoxic effects also limit its use in vivo.
Orientations Futures
There are several future directions for the use of TBOA in scientific research. One area of interest is the development of novel EAAT inhibitors for the treatment of neurological disorders. TBOA has been used as a lead compound for the development of new inhibitors with improved efficacy and specificity. Another area of interest is the study of the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in synaptic plasticity and learning and memory. TBOA has been used to study the effects of glutamate accumulation on these processes, and further research could lead to new insights into the mechanisms underlying learning and memory. Finally, TBOA could be used to study the effects of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide on other neurotransmitters and neuromodulators, such as dopamine and serotonin, which could have implications for the treatment of psychiatric disorders.
Méthodes De Synthèse
TBOA can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde, 2-methylphenylhydrazine, and ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield TBOA. The synthesis of TBOA has been optimized to improve yield and purity, making it more accessible for scientific research.
Applications De Recherche Scientifique
TBOA is widely used in scientific research to investigate the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. Dysfunction of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can lead to an accumulation of glutamate, which can cause excitotoxicity and neuronal damage. TBOA is used to inhibit 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and study the effects of glutamate accumulation on neuronal function.
Propriétés
Nom du produit |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C21H25NO2/c1-15-7-5-6-8-18(15)22-20(24)14-13-19(23)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24) |
Clé InChI |
TWBFFFYWUOSSIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)

![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)


![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)




![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)